
Pregnenolone sulfate sodium salt
Overview
Description
Pregnenolone sulfate sodium salt (PS) (C₂₁H₃₂O₅S·Na·H, molecular weight ~422.52 g/mol) is a sulfated neurosteroid synthesized from cholesterol via CYP11A1 and sulfated by SULT2 enzymes . It acts as a neuromodulator, influencing key receptors:
- NMDA Receptor: Enhances glutamate signaling by positive allosteric modulation .
- GABAₐ Receptor: Antagonizes chloride currents, reducing inhibitory neurotransmission .
- TRPM3 Channels: Directly activates TRPM3 calcium channels, impacting neuronal excitability and gene transcription .
PS is implicated in neuropsychiatric disorders (e.g., schizophrenia) and migraines, where its deficiency correlates with cognitive dysfunction and pain . It also serves as a precursor for downstream steroids like progesterone and DHEA .
Preparation Methods
Synthetic Routes and Reaction Conditions: Pregnenolone sulfate sodium salt is synthesized from pregnenolone through a sulfation process. Pregnenolone itself is produced from cholesterol via the cholesterol side-chain cleavage enzyme. The sulfation of pregnenolone involves the addition of a sulfate group to the pregnenolone molecule, resulting in pregnenolone sulfate .
Industrial Production Methods: In industrial settings, the preparation of this compound involves the use of specific solvents and reagents to ensure high purity and yield. The process typically includes the use of dimethyl sulfoxide (DMSO), polyethylene glycol (PEG), and Tween 80 to prepare the in vivo formulation .
Chemical Reactions Analysis
Types of Reactions: Pregnenolone sulfate sodium salt undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are essential for its biological activity and its role as a neurosteroid .
Common Reagents and Conditions: Common reagents used in the reactions involving this compound include oxidizing agents, reducing agents, and various solvents. The conditions for these reactions are carefully controlled to ensure the desired outcomes .
Major Products Formed: The major products formed from the reactions of this compound include various metabolites that play crucial roles in steroid synthesis pathways. These metabolites are involved in modulating ion channels and other physiological processes .
Scientific Research Applications
Neuropharmacological Applications
Pregnenolone sulfate sodium salt has been extensively studied for its effects on the central nervous system. It acts as a modulator of neurotransmission, influencing synaptic plasticity and cognitive functions.
Modulation of NMDA Receptors
Pregnenolone sulfate enhances N-methyl-D-aspartate (NMDA) receptor-mediated synaptic activity, which is crucial for learning and memory processes. The effective concentration (EC50) for this enhancement is approximately 2 pM, indicating its high potency .
Key Effects:
- Potentiation of NMDA responses.
- Enhancement of intracellular calcium levels.
- Activation of long-term potentiation (LTP), which is essential for memory formation.
Table 1: NMDA Receptor Modulation by this compound
Parameter | Value |
---|---|
EC50 (NMDA potentiation) | ~2 pM |
IC50 (GABAA inhibition) | 0.4 to >300 μM |
Cognitive Enhancement
Research indicates that pregnenolone sulfate may enhance cognitive functions in animal models. For instance, it has shown promise in improving memory performance in rats . This effect is attributed to its ability to modulate synaptic transmission and promote neuronal health.
Case Study:
A study demonstrated that treatment with pregnenolone sulfate resulted in significant improvements in memory tasks among rats subjected to cognitive impairment models. The results suggest potential therapeutic applications for cognitive disorders such as schizophrenia and Alzheimer's disease .
Immunological Applications
Pregnenolone sulfate has been implicated in immunomodulation, particularly in the context of infectious diseases.
Impact on Immune Response
Recent studies have highlighted elevated levels of pregnenolone sulfate in children with malaria, suggesting its role in modulating immune responses during infection. This elevation correlates with an immunosuppressed state, affecting lymphocyte activation and proliferation .
Table 2: Effects of Pregnenolone Sulfate on Immune Cells
Cell Type | Effect on Viability | Concentration Tested | Statistical Significance |
---|---|---|---|
PBMCs | Decreased | 400 μM | p = 0.005 |
Expanded T Cells | Decreased | 200 μM | p = 0.01 |
Neuroprotective Effects
Pregnenolone sulfate exhibits neuroprotective properties against neurotoxicity induced by β-amyloid peptides, which are implicated in Alzheimer's disease.
Mechanisms of Neuroprotection
Research has shown that pregnenolone sulfate can protect neuronal cells from damage caused by β-amyloid toxicity. In vitro studies demonstrated that it significantly reduced cell death rates when exposed to harmful concentrations of β-amyloid peptides .
Case Study:
In a laboratory setting, B104 neuronal cells treated with pregnenolone sulfate showed reduced necrosis when co-treated with β-amyloid peptide, indicating its potential as a therapeutic agent for neurodegenerative conditions .
Clinical Implications and Future Directions
The diverse applications of this compound highlight its potential as a therapeutic agent across various medical fields. Its roles in enhancing cognition, modulating immune responses, and providing neuroprotection present exciting avenues for future research.
Potential Therapies
- Cognitive Disorders: Investigating its use in treating conditions like Alzheimer's disease and schizophrenia.
- Immunotherapy: Exploring its implications in enhancing immune responses during infections.
- Neuroprotection: Developing strategies to utilize its protective effects against neurodegenerative diseases.
Mechanism of Action
Pregnenolone sulfate sodium salt exerts its effects by modulating various ion channels and receptors. It acts as a potent negative allosteric modulator of the GABA A receptor and a weak positive allosteric modulator of the NMDA receptor. It also activates the TRPM3 channels, which are calcium-permeable ion channels .
The compound improves schizophrenia and behavioral anomalies by modulating the NMDA-mediated Ser/Thr kinase - glycogen synthase kinase 3 β (AKT/GSK3β) signaling pathway .
Comparison with Similar Compounds
Structural and Functional Analogues
Dehydroepiandrosterone Sulfate Sodium Salt (DHEAS)
- Structure : Δ5-androstene backbone with sulfate at C3.
- Molecular Weight : 392.48 g/mol .
- Receptors : Modulates GABAₐ, NMDA, and sigma-1 receptors but lacks TRPM3 activation .
- Transport : Substrate of OATP1B1/1B3 and OATP2B1; plasma levels decline with age, unlike PS .
- Role : Androgen precursor; lower PS and DHEAS levels observed in migraine patients .
Cholesterol Sulfate Sodium Salt
Pregnenolone Analogues: 20α-Dihydro Pregnenolone Sulfate
- Structure : PS with reduced 20-keto group to 20α-hydroxyl.
- Impact : Altered receptor affinity; reduced NMDA potentiation compared to PS .
Pharmacokinetic and Pharmacodynamic Differences
Neuroactive Effects in Disease Models
- Seizures: PS exhibits proconvulsive activity by increasing glutamate precursors (e.g., alanine) and lowering seizure thresholds. In contrast, progesterone and allopregnanolone (ALLO) counteract these effects .
- Migraine: PS and pregnanolone levels are reduced in menstrually related migraines, correlating with cognitive deficits .
- TRPM3 Activation : PS is a stronger activator of AP-1 transcription via TRPM3 than synthetic agonist CIM0216 .
Analytical and Clinical Considerations
- Quantification : PS, DHEAS, and cholesterol sulfate are analyzed via GC-MS or LC-MS/MS after deconjugation .
Biological Activity
Pregnenolone sulfate sodium salt is a potent neurosteroid derived from pregnenolone, known for its diverse biological activities, particularly in the central nervous system and immune modulation. This article delves into its mechanisms of action, effects on cellular functions, and implications in various health conditions based on recent research findings.
- Chemical Name : (3β)-3-(Sulfooxy)-pregn-5-en-20-one sodium salt
- Molecular Weight : 418.52 g/mol
- CAS Number : 1852-38-6
This compound exhibits several mechanisms that contribute to its biological activity:
- NMDA Receptor Modulation :
- GABA Receptor Inhibition :
- Activation of TRPM3 Channels :
- CREB Phosphorylation :
Immunomodulatory Properties
Recent studies have highlighted the immunosuppressive effects of this compound. For instance, elevated serum levels were observed in children with malaria, correlating with an immunosuppressed state during infection. The compound was shown to induce T cell death and reduce proliferation in a dose-dependent manner:
- T Cell Viability : Significant reductions in T cell viability were noted at concentrations of 200 μM and 400 μM, with average increases in cell death by factors of 1.5 in activated cells and 2.1 in non-activated cells .
- Gene Expression Changes : RNA sequencing revealed differential expression of numerous genes involved in lymphocyte activation and proliferation after treatment with pregnenolone sulfate .
Cognitive Enhancement
In animal models, pregnenolone sulfate has demonstrated cognitive-enhancing properties. Its role in LTP suggests potential applications for treating cognitive deficits associated with neurodegenerative diseases:
- Memory Models : Studies indicated improvements in cognitive behavior in rat models following administration of pregnenolone sulfate, supporting its potential as a therapeutic agent for enhancing memory .
Summary of Research Findings
Case Studies
-
Malaria Infection :
A study highlighted elevated levels of pregnenolone sulfate in children suffering from malaria, linking it to an immunosuppressive state that may exacerbate the disease's severity . -
Cognitive Impairment :
In preclinical trials, administration of pregnenolone sulfate improved cognitive functions in aged rats, suggesting its potential utility in addressing age-related cognitive decline .
Q & A
Basic Research Questions
Q. What neurophysiological mechanisms underlie the effects of pregnenolone sulfate sodium salt (PSS) in experimental models?
PSS primarily modulates ionotropic glutamate receptors (NMDA, AMPA-kainate) and GABAA receptors, acting as a positive allosteric modulator of NMDA receptors and a non-competitive antagonist of GABAA receptors . Its neuroactive steroid properties involve enhancing NMDA-mediated synaptic plasticity while reducing inhibitory GABAergic currents, making it critical in studies of schizophrenia, cognitive function, and neurodevelopmental disorders. Methodologically, patch-clamp electrophysiology is recommended to assess receptor-specific effects in neuronal cultures or brain slices .
Q. How is PSS synthesized and validated for experimental use in neuropharmacology?
PSS is synthesized via sulfonation of pregnenolone followed by sodium salt formation. Purification involves high-performance liquid chromatography (HPLC) or solid-phase extraction to ensure >95% purity. Validation includes mass spectrometry for structural confirmation and functional assays (e.g., NMDA receptor activation in HEK293 cells transfected with NR1/NR2B subunits) . Stability testing under varying pH and temperature conditions is essential for reproducibility .
Q. What safety protocols are recommended for handling PSS in laboratory settings?
Use NIOSH-certified N95 respirators, nitrile gloves, and chemical goggles to avoid inhalation or dermal exposure. Work should be conducted in a fume hood with negative pressure, and waste must be disposed of via approved biohazard protocols. Contamination checks using UV-Vis spectroscopy or immunoassays are advised .
Advanced Research Questions
Q. How can researchers resolve contradictory data on PSS’s dual role as a TRPM3 activator and independent channel inhibitor?
Contradictions arise from concentration-dependent effects and model systems. For example, low PSS concentrations (1–10 µM) activate TRPM3 in pancreatic β-cells, while higher doses (>50 µM) inhibit currents via allosteric modulation. Experimental design should include:
- Dose-response curves across cell types (e.g., HEK293 vs. primary neurons).
- Co-application with TRPM3-specific antagonists (e.g., mefenamic acid) to isolate pathways .
- Single-channel recordings to distinguish direct binding from downstream signaling .
Q. What methodologies differentiate PSS’s σ1 receptor (σ1R) agonism from NMDA receptor modulation in behavioral studies?
To dissect these pathways:
- Use σ1R knockout mice or selective antagonists (e.g., BD1063) in fear-conditioning assays.
- Compare PSS effects in NMDA receptor subunit-specific models (e.g., NR2A vs. NR2B transgenic animals) .
- Employ calcium imaging with Fluo-4 AM to map intracellular Ca²⁺ flux in σ1R-expressing vs. NMDA-dominant neuronal populations .
Q. How do isotopic variants (e.g., deuterated PSS) improve pharmacokinetic and metabolic studies?
Isotopes like Pregnenolone-[20,21-¹³C₂,16,16-²H₂] sulfate sodium salt enable precise tracking via LC-MS/MS. Applications include:
- Quantifying blood-brain barrier permeability using stable isotope-labeled internal standards.
- Distinguishing endogenous vs. exogenous steroid levels in cerebrospinal fluid .
- Elucidating sulfatase-mediated metabolism in hepatic microsomes .
Q. What experimental strategies address subunit-specific NMDA receptor modulation by PSS?
PSS potentiates NMDA receptors containing NR2B subunits but has minimal effects on NR2A. Key approaches:
- Transfect neuronal cultures with NR1/NR2A or NR1/NR2B plasmids and measure excitatory postsynaptic currents (EPSCs).
- Use subunit-specific antibodies in co-immunoprecipitation assays to assess PSS binding .
- Molecular dynamics simulations to model interactions between PSS and the NR2B S2 ligand-binding domain .
Q. Data Analysis and Reproducibility
Q. How can researchers ensure consistency in PSS bioactivity across in vitro and in vivo models?
Standardize:
- Solvent (e.g., DMSO concentration ≤0.1% to avoid off-target effects).
- Buffer conditions (pH 7.4, osmolarity 300 mOsm).
- Administration routes (intraperitoneal vs. intracerebroventricular) with pharmacokinetic profiling . Include positive controls (e.g., NMDA for receptor activation) and validate batch-to-batch variability via functional assays .
Q. What statistical approaches reconcile variability in PSS’s effects on long-term potentiation (LTP) across studies?
Apply mixed-effects models to account for:
- Age-dependent differences (e.g., postnatal vs. adult rodent slices).
- Sex hormone interactions (PSS metabolism varies with estrogen levels).
- Meta-analysis of published LTP data using standardized effect sizes (Cohen’s d) .
Q. Conflict of Interest and Compliance
All methods adhere to NIH and ARRIVE guidelines for animal studies. Supplier-independent validation is critical; avoid reliance on non-peer-reviewed sources (e.g., commercial catalogs) .
Properties
IUPAC Name |
sodium;[(3S,8S,9S,10R,13S,14S,17S)-17-acetyl-10,13-dimethyl-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-yl] sulfate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H32O5S.Na/c1-13(22)17-6-7-18-16-5-4-14-12-15(26-27(23,24)25)8-10-20(14,2)19(16)9-11-21(17,18)3;/h4,15-19H,5-12H2,1-3H3,(H,23,24,25);/q;+1/p-1/t15-,16-,17+,18-,19-,20-,21+;/m0./s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QQVJEIZJHDPTSH-UTNKIXDHSA-M | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1CCC2C1(CCC3C2CC=C4C3(CCC(C4)OS(=O)(=O)[O-])C)C.[Na+] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=O)[C@H]1CC[C@@H]2[C@@]1(CC[C@H]3[C@H]2CC=C4[C@@]3(CC[C@@H](C4)OS(=O)(=O)[O-])C)C.[Na+] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H31NaO5S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80635475 | |
Record name | Sodium 20-oxopregn-5-en-3-yl sulfate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80635475 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
418.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1852-38-6 | |
Record name | Sodium 20-oxopregn-5-en-3-yl sulfate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80635475 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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